Product packaging for Desloratadine hydrochloride(Cat. No.:)

Desloratadine hydrochloride

Cat. No.: B10753393
M. Wt: 347.3 g/mol
InChI Key: XJJLVGAIFJSMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desloratadine hydrochloride is the hydrochloride salt of the primary active metabolite of Loratadine, representing a high-purity, well-characterized reference standard for scientific investigation. This compound is a potent and selective peripheral histamine H1-receptor antagonist (Ki < 0.4 nM), exhibiting significant anti-allergic properties. Its primary research value lies in its utility for in vitro and in vivo studies focused on elucidating the mechanisms of allergic response, mast cell stabilization, and histamine-mediated signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20Cl2N2 B10753393 Desloratadine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20Cl2N2

Molecular Weight

347.3 g/mol

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride

InChI

InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H

InChI Key

XJJLVGAIFJSMSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl

Origin of Product

United States

Preclinical Pharmacological Characterization of Desloratadine Hydrochloride

Molecular and Cellular Mechanism of Action

Histamine (B1213489) H1 Receptor Antagonism

Desloratadine (B1670295), the primary active metabolite of loratadine (B1675096), is a potent and highly selective second-generation histamine H1 receptor antagonist. openaccessjournals.comeuropa.eu Its mechanism of action is centered on its strong and specific binding to the H1 receptor, which prevents histamine from binding and initiating the allergic cascade. This antagonistic activity is the foundation of its clinical efficacy in treating allergic conditions.

Desloratadine exhibits a high binding affinity for the histamine H1 receptor. openaccessjournals.com In vitro studies have consistently demonstrated its potency, with reported Ki (inhibition constant) values as low as 0.4 nM and 0.9 nM. nih.govnih.gov One study reported a Ki value of 0.87 nM when displacing tritiated mepyramine from the human H1 receptor. selleckchem.com Another study using Chinese hamster ovary (CHO) cells expressing the recombinant human histamine H1 receptor determined a Kd (dissociation constant) of 1.1 nM from direct binding assays and a Ki of 0.9 nM in competition studies. nih.gov

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for desloratadine at the human histamine H1 receptor has been reported to be 51 nM. selleckchem.comselleckchem.com In functional assays, desloratadine has been shown to be a potent antagonist of histamine-induced contractions in isolated guinea pig ileum, being approximately 10-fold more potent than its parent compound, loratadine. europa.eu

Comparatively, desloratadine's affinity for the H1 receptor is significantly higher than many other antihistamines. openaccessjournals.com It has been shown to be 15 to 20 times higher than that of loratadine and terfenadine, and 200 times higher than fexofenadine (B15129). openaccessjournals.com Further studies indicate that desloratadine has an approximately 50 to 200 times greater affinity for the human H1 receptor than cetirizine (B192768) and fexofenadine, respectively. medscape.com

Table 1: H1 Receptor Binding Affinity and Potency of Desloratadine

Parameter Value Cell/Tissue Type Reference
Ki 0.4 nM Not Specified nih.gov
Ki 0.9 nM CHO-H1 cells nih.gov
Ki 0.87 nM Human H1 Receptor selleckchem.com
Kd 1.1 ± 0.2 nM CHO-H1 cells nih.gov
IC50 51 nM Human H1 Receptor selleckchem.comselleckchem.com
Relative Potency vs. Loratadine ~10-fold higher Isolated guinea pig ileum europa.eu

A key feature of desloratadine's interaction with the H1 receptor is its slow dissociation kinetics, leading to a long receptor residence time. acs.orgpsu.edu This means that once desloratadine binds to the receptor, it remains bound for an extended period. openaccessjournals.com Studies have shown that the dissociation of [3H]desloratadine from the human histamine H1 receptor is very slow, with only 37% of the binding reversed after 6 hours. nih.govresearchgate.net This prolonged receptor occupancy contributes to its long duration of action. nih.govresearchgate.net

The residence time of desloratadine at the H1 receptor has been reported to be long, with one study noting a residence time of 160 minutes. frontiersin.org Another study confirmed a long residence time of 190 ± 40 minutes. acs.org In contrast, the antihistamine rupatadine (B1662895) has a residence time at the H1 receptor that is at least 10-fold longer than that of desloratadine. acs.org The slow dissociation from the receptor is a characteristic that may explain the sustained clinical effects of desloratadine. psu.edu

The combination of high binding affinity and slow dissociation kinetics leads to a phenomenon described as pseudoirreversible antagonism. openaccessjournals.compsu.edunih.gov This noncompetitive antagonism suggests that desloratadine may act as a pseudoirreversible antagonist of the human histamine H1 receptor. nih.govpsu.eduresearchgate.net This is further supported by functional studies where preincubation with desloratadine shifted the histamine-stimulated increase in intracellular calcium to the right and depressed the maximal response at higher concentrations. nih.gov This mechanism of action is thought to contribute significantly to the high potency and 24-hour duration of action observed in clinical settings. nih.gov

Beyond its role as a simple antagonist, desloratadine also exhibits inverse agonist activity at the H1 receptor. lymphosign.comnih.govkarger.com The human histamine H1 receptor has a degree of constitutive activity, meaning it can signal even in the absence of histamine. nih.govkarger.com Desloratadine can inhibit this basal activity, a hallmark of inverse agonism. nih.govkarger.com

Studies have shown that desloratadine inhibits the basal activation of nuclear factor-kappa B (NF-κB), a key modulator of allergic inflammation, through its action on the H1 receptor. nih.govkarger.com In one study, the rank order of potency for reducing basal NF-κB activity among several antihistamines was desloratadine > pyrilamine (B1676287) > cetirizine > loratadine > fexofenadine. nih.govkarger.comresearchgate.net This inverse agonist activity may contribute to the anti-inflammatory effects of desloratadine that have been observed in preclinical studies. openaccessjournals.com

Pseudoirreversible Antagonism Mechanisms

Receptor Selectivity Profile

Desloratadine demonstrates a high degree of selectivity for the histamine H1 receptor over other receptor types. openaccessjournals.comeuropa.eu While it is a potent H1 antagonist, its affinity for other receptors, such as muscarinic, adrenergic, and serotonin (B10506) receptors, is significantly lower. europa.euportico.org

In a broad panel screening of over 100 receptors and enzymes, desloratadine showed some affinity for the H2, serotonin 5-HT7, and various subtypes of muscarinic receptors. europa.eu However, this affinity is considerably lower than for the H1 receptor. openaccessjournals.com For instance, desloratadine was found to be 52 to 355 times more selective for the human H1 receptor than for human muscarinic receptors. medscape.com

While desloratadine does possess some in vitro antagonistic properties at muscarinic M1 and M2 receptors, this interaction has low affinity and is not considered clinically relevant at therapeutic doses. nih.govportico.org Studies have shown that the peak plasma concentrations of desloratadine at recommended doses are 10-fold lower than the concentrations at which functional antimuscarinic activities are observed in vitro. lymphosign.com In vivo studies in animals confirmed the selectivity for H1 receptors over muscarinic receptors. portico.org

Muscarinic Receptor Binding and Antagonism (e.g., M1, M3)

Non-Histaminergic Pharmacodynamic Effects

Desloratadine has been demonstrated to inhibit the release of various inflammatory mediators from mast cells and basophils. openaccessjournals.compsu.edu This includes the inhibition of pro-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13). nih.gov Studies have shown that desloratadine is more potent in preventing the secretion of these cytokines than in inhibiting the release of histamine itself. nih.gov It also down-regulates the secretion of other cytokines like IL-6 and IL-8 from human mast cells. psu.edu Furthermore, desloratadine has been found to inhibit the release of chemokines such as CCL5, CXCL8, and CXCL10 from human keratinocytes. karger.com

Table 2: Effect of Desloratadine on Inflammatory Mediator Release

MediatorCell TypeEffect
IL-4, IL-13Human BasophilsInhibition of secretion nih.gov
IL-6, IL-8Human Mast CellsInhibition of secretion psu.edu
CCL5, CXCL8, CXCL10Human KeratinocytesInhibition of release karger.com

Desloratadine has been shown to down-regulate the expression of cell adhesion molecules, which are crucial for the accumulation of inflammatory cells at the site of an allergic reaction. nih.govpsu.edu In vitro studies have demonstrated that desloratadine can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and P-selectin. psu.edukarger.com For instance, desloratadine has been shown to inhibit rhinovirus-induced ICAM-1 upregulation in respiratory epithelial cells. nih.govresearchgate.net This effect is believed to be independent of its H1-receptor antagonism and contributes to its anti-inflammatory properties. nih.gov

Attenuation of Eosinophil Functions (e.g., chemotaxis, adhesion, superoxide (B77818) generation)

Preclinical studies have demonstrated that desloratadine possesses the ability to modulate several key functions of eosinophils, which are critical effector cells in the late-phase allergic response. In vitro evidence indicates that desloratadine can significantly suppress eosinophil chemotaxis, adhesion, and the generation of superoxide radicals. portico.org

In studies using isolated and purified eosinophils from individuals with allergic rhinitis or allergic asthma, desloratadine was shown to inhibit platelet-activating factor (PAF)-induced eosinophil chemotaxis. selleckchem.comportico.org Furthermore, it attenuated tumor necrosis factor-alpha (TNF-α)-induced eosinophil adhesion to human umbilical vein endothelial cells (HUVECs). portico.org The compound also demonstrated a concentration-dependent reduction in both phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced and spontaneous superoxide generation by these cells. portico.org These inhibitory effects on eosinophil functions were observed at pharmacologically relevant concentrations. portico.orgportico.org

The capacity of desloratadine to interfere with these eosinophil activities suggests a broader anti-inflammatory profile beyond its primary H1-receptor antagonist action. researchgate.netnih.gov By inhibiting the migration of eosinophils to inflammatory sites, their adhesion to the vascular endothelium, and their generation of reactive oxygen species, desloratadine may contribute to the reduction of allergic inflammation. portico.orgresearchgate.net

Table 1: Effects of Desloratadine on Eosinophil Functions

Function Stimulus Effect of Desloratadine Reference
Chemotaxis Platelet-Activating Factor (PAF) Inhibition selleckchem.comportico.org
Adhesion Tumor Necrosis Factor-alpha (TNF-α) Inhibition portico.org
Superoxide Generation Phorbol Myristate Acetate (PMA) / Spontaneous Attenuation portico.org
Impact on Mast Cell and Basophil Degranulation

Desloratadine has been shown in preclinical models to inhibit the degranulation of mast cells and basophils, thereby reducing the release of histamine and other inflammatory mediators. skintherapyletter.com In vitro studies have demonstrated that desloratadine can inhibit the release of histamine from human peripheral blood basophils stimulated by both IgE-dependent and non-IgE-dependent mechanisms. selleckchem.com

Furthermore, desloratadine has been observed to inhibit the release of other pro-inflammatory mediators from these cells. At micromolar concentrations, it has been shown to lower the release and/or expression of histamine, cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13), and the arachidonate (B1239269) derivative leukotriene C4 (LTC4) from human mast cells and basophils. portico.orgselleckchem.com

One study investigating the effect of desloratadine on rat peritoneal mast cells found that it inhibited compound 48/80-induced degranulation in a concentration-dependent manner. nih.gov This suggests a potential mast cell stabilizing effect. nih.gov Another study showed that desloratadine at a high concentration significantly inhibited histamine release from human skin mast cells following stimulation with anti-IgE, substance P, or a calcium ionophore. researchgate.net These findings indicate that desloratadine can directly impact the activation of mast cells and basophils, key initiating cells in the allergic cascade. portico.org

Novel Pharmacological Targets and Pathways

TFEB Agonist Activity and Lysosomal Pathway Activation

Recent research has identified desloratadine as a novel agonist of the Transcription Factor EB (TFEB), a key regulator of the autophagy-lysosome pathway. nih.govnih.govfrontiersin.org This pathway is crucial for cellular homeostasis by degrading damaged organelles and dysfunctional macromolecules. frontiersin.org

In preclinical studies, desloratadine was shown to effectively induce the translocation of TFEB to the nucleus in cells. nih.govresearchgate.net This nuclear translocation is a critical step for TFEB to exert its transcriptional activity, leading to the enhanced expression of genes involved in autophagy and lysosome biogenesis. nih.govnih.gov The activation of TFEB by desloratadine was found to be dependent on the activation of AMP-activated protein kinase (AMPK) and independent of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govnih.govresearchgate.net These findings suggest a novel mechanism of action for desloratadine beyond its well-established role as a histamine H1-receptor antagonist.

Role in Lipid Metabolic Regulation (e.g., hepatic steatosis models)

Building on its activity as a TFEB agonist, desloratadine has been investigated for its potential role in regulating lipid metabolism, particularly in the context of hepatic steatosis (fatty liver). nih.govnih.gov The autophagy-lysosome pathway, activated by TFEB, plays a significant role in lipid catabolism. nih.govfrontiersin.org

In a high-fat diet (HFD)-induced mouse model of obesity and non-alcoholic fatty liver disease (NAFLD), treatment with desloratadine led to several beneficial effects. nih.govnih.gov These included a marked reduction in the body weight of HFD-fed mice, as well as decreased levels of hepatic triglycerides and total cholesterol. nih.govnih.govresearchgate.net Furthermore, desloratadine treatment improved liver health, as evidenced by reduced serum levels of glutamic pyruvic transaminase (ALT) and glutamic-oxaloacetic transaminase (AST), and improved hepatocellular ballooning. nih.govnih.govresearchgate.net Histological analysis using Oil Red O staining confirmed a significant reduction in liver fat accumulation in desloratadine-treated mice. nih.govnih.govresearchgate.net These findings demonstrate that desloratadine can ameliorate hepatic steatosis by activating the TFEB-mediated autophagy-lysosome pathway, highlighting its potential in the management of lipid metabolic disorders. nih.govnih.govresearchgate.net

However, another study in rats subjected to prolonged desloratadine intake reported the development of an obesity-like phenotype and signs of metabolic syndrome, including liver steatosis. physiology.org This was associated with dysfunction of mesenteric lymphatic vessels. physiology.org The differing outcomes in these preclinical models may be related to the specific experimental conditions and animal models used.

Table 2: Effects of Desloratadine in a High-Fat Diet-Induced Hepatic Steatosis Mouse Model

Parameter Effect of Desloratadine Treatment Reference
Body Weight Reduced nih.gov
Hepatic Triglycerides Reduced nih.govresearchgate.net
Hepatic Total Cholesterol Reduced nih.govresearchgate.net
Serum ALT and AST Reduced nih.govresearchgate.net
Liver Fat Accumulation Reduced nih.govresearchgate.net
Hepatocellular Ballooning Improved nih.govresearchgate.net

Preclinical Pharmacokinetics and Biotransformation

Metabolic Pathways and Identification of Metabolites

Preclinical studies in various animal species, including mice, rats, rabbits, and monkeys, have shown that desloratadine is extensively metabolized. hres.cafda.gov The primary metabolic pathway for desloratadine involves hydroxylation, followed by glucuronidation. hres.caresearchgate.net

The major metabolite identified is 3-hydroxydesloratadine (B129375), which is formed through hydroxylation at the 3-position of the pyridine (B92270) ring. researchgate.neteuropa.eu This metabolite subsequently undergoes glucuronidation to form 3-OH-desloratadine-glucuronide. researchgate.net Other hydroxylation pathways at the 5- and 6-positions have also been identified. hres.ca

In vivo and in vitro studies have indicated that the metabolic pathways for desloratadine are qualitatively similar across different species, including humans. hres.caeuropa.eu The major human metabolites of desloratadine were also present in the animal species studied. europa.eu Interestingly, in vitro studies using specific inhibitors for cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, have shown that these enzymes are not the primary drivers of desloratadine metabolism. hres.cahres.ca The specific CYP enzyme responsible for the formation of 3-hydroxydesloratadine has not been definitively identified. europa.eu

Some individuals have a decreased ability to form 3-hydroxydesloratadine and are termed "poor metabolizers." researchgate.nethres.ca

Table 3: Primary Metabolic Pathway of Desloratadine

Step Reaction Resulting Metabolite Reference
1 Hydroxylation 3-hydroxydesloratadine researchgate.neteuropa.eu
2 Glucuronidation 3-OH-desloratadine-glucuronide researchgate.net
Formation of 3-Hydroxydesloratadine and Glucuronide Conjugates

Desloratadine is extensively metabolized in the body. fda.gov The primary metabolic pathway involves the hydroxylation of desloratadine at the 3-position to form 3-hydroxydesloratadine. fda.goveuropa.eu This active metabolite then undergoes glucuronidation, a process where a glucuronic acid moiety is attached, to form 3-hydroxydesloratadine-O-glucuronide. helsinki.fi This glucuronide conjugate is the major metabolite found in human plasma and urine. nih.gov

The formation of 3-hydroxydesloratadine is a multi-step process. It begins with the N-glucuronidation of desloratadine itself. wikipedia.orgnewdrugapprovals.org This is followed by the 3-hydroxylation of the desloratadine N-glucuronide intermediate. wikipedia.orgnewdrugapprovals.org Finally, a rapid, non-enzymatic deconjugation of the 3-hydroxydesloratadine N-glucuronide yields 3-hydroxydesloratadine. wikipedia.orgnewdrugapprovals.orgnih.gov

Identification of Involved Enzymes (e.g., CYP2C8, UGT2B10)

For many years, the specific enzymes responsible for the formation of 3-hydroxydesloratadine remained a mystery. nih.gov Recent in vitro studies using cryopreserved human hepatocytes (CHHs) have shed light on this process. nih.gov It has been demonstrated that the initial N-glucuronidation of desloratadine is catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). wikipedia.orgnih.govnih.gov Subsequently, the crucial 3-hydroxylation step is mediated by the cytochrome P450 enzyme, CYP2C8. wikipedia.orgnih.govuni.lu

Mechanistic studies have confirmed that both NADPH and UDP-glucuronic acid are necessary for the formation of 3-hydroxydesloratadine, implicating the involvement of both P450 and UGT enzymes. nih.govresearchgate.net The process involves the sequential action of UGT2B10 and CYP2C8, followed by a deconjugation event. nih.gov The formation of 3-hydroxydesloratadine has been shown to correlate strongly with CYP2C8 marker activity. nih.govresearchgate.net Furthermore, inhibitors of UGT2B10, such as nicotine, have been found to completely block the conversion of desloratadine to 3-hydroxydesloratadine in human liver microsomes. nih.gov

The subsequent glucuronidation of the active metabolite, 3-hydroxydesloratadine, is carried out by several UGT isoforms, including UGT1A1, UGT1A3, and UGT2B15. helsinki.finih.gov

Mechanisms of Metabolic Phenotypic Polymorphism ("Poor Metabolizers")

A subset of the population exhibits a "poor metabolizer" (PM) phenotype for desloratadine, characterized by a decreased ability to form 3-hydroxydesloratadine. medcentral.comfda.gov In these individuals, exposure to desloratadine is substantially higher, with area under the curve (AUC) values being approximately six-fold greater than in normal metabolizers. europa.eumedcentral.com The peak plasma concentrations (Cmax) in poor metabolizers are about three-fold higher, and the terminal phase half-life is significantly prolonged to approximately 89 hours. europa.eu

The underlying mechanism for this metabolic polymorphism is likely related to genetic variations in the enzymes responsible for desloratadine metabolism. europa.eu Given the crucial roles of UGT2B10 and CYP2C8 in the formation of 3-hydroxydesloratadine, genetic polymorphisms in these enzymes are suspected to be the cause of the poor metabolizer phenotype. europa.eu In a study with healthy Chinese subjects, however, no direct correlation was found between the investigated genotypes of CYP2C8 and UGT2B10 and the metabolic ratio of desloratadine, suggesting that other factors may be involved or that the specific polymorphisms studied were not the primary cause in that population. benthamdirect.com In poor metabolizers, the primary route of elimination shifts to the excretion of unchanged desloratadine in the urine and feces. europa.eu

Pharmacokinetic Profiles in Preclinical Models (in vitro, animal)

The pharmacokinetic profile of desloratadine has been characterized in various preclinical models, providing insights into its absorption and distribution.

Absorption Mechanisms and Influencing Factors (e.g., food effects on disposition)

Desloratadine is rapidly and well-absorbed from the gut following oral administration. wikipedia.orgnewdrugapprovals.orgnih.gov Plasma concentrations can be detected as early as 30 minutes after administration. europa.eu The bioavailability of desloratadine is dose-proportional over a range of 5 mg to 20 mg. europa.eu

An important finding from preclinical and clinical studies is that the absorption of desloratadine is not affected by food. nih.govdrugbank.comnih.gov Specifically, a high-fat, high-caloric breakfast did not alter the disposition of desloratadine. europa.eu Similarly, grapefruit juice, a known inhibitor of certain drug-metabolizing enzymes, had no effect on the disposition of the compound. nih.goveuropa.eu Desloratadine is classified as a Class 1 drug according to the Biopharmaceutics Classification System, indicating high solubility and high permeability. researchgate.net

Distribution Characteristics (e.g., plasma protein binding, blood-brain barrier penetration)

Once absorbed into the bloodstream, desloratadine is moderately bound to plasma proteins, with approximately 82% to 87% of the drug being bound. fda.govhelsinki.fiwikipedia.orgnewdrugapprovals.orgfda.govdrugbank.comfda.gov Its major active metabolite, 3-hydroxydesloratadine, exhibits similar plasma protein binding, in the range of 85% to 89%. fda.govfda.govdrugbank.comfda.gov

A key characteristic of desloratadine is its limited ability to cross the blood-brain barrier. europa.eunih.gov Preclinical studies in guinea pigs demonstrated that desloratadine did not significantly inhibit the binding of a radiolabeled H1-receptor antagonist in the brain, in contrast to older antihistamines like chlorpheniramine (B86927). europa.eu Radiolabeled tissue distribution studies in rats also confirmed that desloratadine does not readily penetrate the central nervous system. fda.govfda.gov While some sources suggest that a very small amount may cross the blood-brain barrier, it is generally considered to be a peripherally acting antihistamine. ujms.nettandfonline.comujms.net

Data Tables

Table 1: Investigated Cytochrome P450 Enzymes and their Interaction with Desloratadine

Enzyme Interaction with Desloratadine Reference(s)
CYP1A2 No significant inhibition wikipedia.orgnih.govnih.gov
CYP2B6 Weak inhibition wikipedia.orgnih.gov
CYP2C8 Primary enzyme for 3-hydroxylation of desloratadine N-glucuronide; not significantly inhibited by desloratadine wikipedia.orgnih.govnih.govuni.lu
CYP2C9 No significant inhibition wikipedia.orgnih.govnih.gov
CYP2C19 No significant inhibition wikipedia.orgnih.govnih.gov
CYP2D6 Weak inhibition wikipedia.orgnih.gov
CYP3A4/5 Weak inhibition wikipedia.orgnih.gov

Table 2: Preclinical Pharmacokinetic Parameters of Desloratadine

Parameter Finding Reference(s)
Absorption Rapidly and well-absorbed wikipedia.orgnewdrugapprovals.orgnih.gov
Food Effect No effect on bioavailability nih.goveuropa.eudrugbank.com
Grapefruit Juice Effect No effect on disposition nih.goveuropa.eu
Plasma Protein Binding (Desloratadine) 82% - 87% fda.govhelsinki.fiwikipedia.orgnewdrugapprovals.orgfda.govdrugbank.comfda.gov
Plasma Protein Binding (3-Hydroxydesloratadine) 85% - 89% fda.govfda.govdrugbank.comfda.gov
Blood-Brain Barrier Penetration Does not readily cross europa.eufda.govnih.govfda.gov
Elimination Pathways and Excretion Mechanisms

The elimination of desloratadine from the body occurs through both metabolic processes and direct excretion. In preclinical animal models and humans, a small fraction of a given dose is excreted unchanged in urine and feces. europa.eu Specifically, in laboratory animals, between 0.7% to 5% of the dose was found in urine and 2% to 15% in feces as unchanged desloratadine. europa.eu This indicates that the majority of desloratadine is cleared from the plasma via metabolic transformation. europa.eu The primary metabolic pathways for desloratadine involve hydroxylation at the 3-, 5-, or 6-positions. hres.ca The major human metabolites of desloratadine were also identified in all animal species tested (mouse, rat, rabbit, and monkey) following administration of either desloratadine or its parent compound, loratadine. hres.ca

The formation of the major human metabolite, 3-hydroxydesloratadine, is a multi-step process. It begins with N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation by CYP2C8, and concludes with a rapid, non-enzymatic hydrolysis of the N-glucuronide intermediate. nih.gov Ultimately, approximately 87% of a radiolabeled desloratadine dose is recovered in metabolic products, distributed equally between urine and feces. drugbank.com In individuals identified as "poor metabolizers," where the metabolic clearance is significantly lower, the elimination of desloratadine shifts towards excretion of the parent drug in urine and feces. europa.euhres.ca

Drug-Drug Interaction Potential (Mechanistic In Vitro/Preclinical Studies)

Enzyme Inhibition Profiles (e.g., CYP, UGT)

In vitro studies using human liver microsomes have been conducted to evaluate the potential of desloratadine to inhibit various drug-metabolizing enzymes. At a concentration of 10 µM, desloratadine demonstrated little to no inhibition (<15%) of cytochrome P450 enzymes CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.gov Weak inhibition (32-48%) was observed for CYP2B6, CYP2D6, and CYP3A4/5 at the same concentration. nih.gov Further studies confirmed that neither desloratadine nor its primary metabolite, 3-OH-desloratadine, inhibited CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 by more than 25% at concentrations significantly higher than therapeutic levels. nih.gov

In contrast to its weak effects on CYP enzymes, desloratadine has been identified as a potent and selective competitive inhibitor of UDP-glucuronosyltransferase 2B10 (UGT2B10), with a Ki value of 1.3 μM. nih.govresearchgate.net This inhibition is significant as UGT2B10 is the enzyme responsible for the initial N-glucuronidation step in the formation of 3-hydroxydesloratadine. nih.gov Chemical inhibition studies showed that nicotine, a known UGT2B10 inhibitor, completely blocked the conversion of desloratadine to 3-hydroxydesloratadine in human liver microsomes. nih.govresearchgate.net

Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) Enzymes by Desloratadine

Enzyme Inhibition by Desloratadine (10 µM) Ki Value Notes
CYP1A2 <15% nih.gov - No significant inhibition. nih.govnih.gov
CYP2B6 32-48% nih.gov - Weak inhibition. nih.gov
CYP2C8 <15% nih.gov - No significant inhibition. nih.gov
CYP2C9 <15% nih.gov - No significant inhibition. nih.govnih.gov
CYP2C19 <15% nih.gov - No significant inhibition. nih.govnih.gov
CYP2D6 32-48% nih.gov - Weak inhibition. nih.gov
CYP3A4/5 32-48% nih.gov - Weak inhibition. nih.gov
UGT2B10 Potent and selective competitive inhibition nih.gov 1.3 μM nih.govresearchgate.net Desloratadine is a potent inhibitor of this enzyme. nih.gov
Substrate and Inhibitory Activity on Transporter Systems (e.g., P-glycoprotein, Organic Anion Transport Polypeptide)

The interaction of desloratadine with the P-glycoprotein (P-gp) transporter has been investigated. P-gp is an efflux pump that can affect the absorption and distribution of drugs. nih.gov Studies using MDR cells that express human P-gp showed that desloratadine has a very high IC50 value of approximately 43 µM for inhibiting the transport of a known P-gp substrate. nih.govpsu.edu This concentration is about 880 times higher than the maximum plasma concentration observed after a standard dose. nih.gov Furthermore, in contrast to its parent compound loratadine, desloratadine did not cause a significant effect on baseline ATP hydrolysis in membranes containing P-gp, indicating it is not a significant substrate or inhibitor of this transporter. nih.govpsu.edu This suggests that desloratadine is unlikely to cause clinically relevant drug interactions with other drugs that are substrates of P-gp. nih.govpsu.edu

While the bioavailability of some second-generation antihistamines is affected by transporters like the organic anion transporting polypeptide (OATP), specific preclinical data on desloratadine's interaction with OATP is not extensively detailed in the provided context. lymphosign.comjiaci.org

Desloratadine as a Probe Substrate for Metabolic Enzymes (e.g., CYP2C8)

Recent in vitro and in vivo evidence has highlighted the critical role of CYP2C8 in the metabolism of desloratadine, specifically in the formation of its major active metabolite, 3-hydroxydesloratadine. nih.gov The metabolic pathway involves an initial glucuronidation by UGT2B10, followed by hydroxylation by CYP2C8. nih.gov This reliance on CYP2C8 for a key metabolic step has led to the proposal that desloratadine could serve as a selective probe substrate for assessing CYP2C8 activity in drug-drug interaction studies. researchgate.netnih.gov The good tolerability of desloratadine and its lack of significant inhibitory effects on other CYP enzymes further support its potential utility as a CYP2C8 probe. researchgate.net Studies have shown that co-administration with strong CYP2C8 inhibitors like gemfibrozil (B1671426) and clopidogrel (B1663587) significantly increases desloratadine exposure and decreases the formation of 3-hydroxydesloratadine, confirming the crucial role of CYP2C8 in its clearance. nih.govnih.gov

In Vivo Pharmacodynamic Studies in Animal Models

Antihistamine Effects in Specific Animal Models (e.g., guinea pig ileum, histamine-induced lethality in guinea pigs)

The antihistaminic properties of desloratadine have been demonstrated in various in vivo animal models. In studies antagonizing the effects of histamine, desloratadine has shown potent activity. For instance, in the guinea pig ileum, desloratadine was found to be approximately 10 times more potent than its parent compound, loratadine, in antagonizing histamine-induced contractions. europa.eu

When administered orally, desloratadine was 2.5 to 4 times more potent than loratadine in protecting guinea pigs from histamine-induced lethality. europa.euresearchgate.net The median effective dose (ED50) for this protective effect was 0.15 mg/kg. researchgate.net A single oral dose of 0.5 mg/kg in guinea pigs provided 100% protection against lethal anaphylaxis induced by intravenous histamine for 8 hours, with 40% protection still evident at 24 hours. europa.eu These preclinical findings provide strong evidence for the potent and long-lasting antihistaminic effects of desloratadine. researchgate.net

Table 2: In Vivo Antihistamine Activity of Desloratadine in Animal Models

Animal Model Test Finding Potency vs. Loratadine Reference
Guinea Pig Isolated Ileum Contraction Potent antagonism of histamine-induced contractions. ~10-fold more potent. europa.eu
Guinea Pig Histamine-Induced Lethality ED50 = 0.15 mg/kg (oral). 2.5 to 4-fold more potent. europa.euresearchgate.net
Guinea Pig Histamine-Induced Nasal Microvascular Permeability ED50 = 0.9 μg (topical). ~10-fold more potent. researchgate.net
Mouse Histamine-Induced Paw Edema Orally active. 2.5 to 4-fold more potent. researchgate.net

Antiallergenic Effects in Animal Models

Preclinical studies in various animal models have demonstrated the antiallergenic effects of desloratadine beyond its H1-receptor antagonism. These investigations highlight its activity in mitigating allergic responses in the respiratory system.

In studies involving allergic cynomolgus monkeys, orally administered desloratadine was shown to inhibit the increase in airway resistance and decrease in compliance following a challenge with Ascaris suum antigen. researchgate.net This resulted in significant reductions in acute allergic bronchospasm. nih.govportico.org

Further evidence of its antiallergic properties comes from studies on allergic guinea pigs. In a model where guinea pigs exhibit a cough response to inhaled ovalbumin, desloratadine demonstrated potent antitussive activity. researchgate.net The oral efficacy in this model was established with a median effective dose (ED50) of 0.3 mg/kg. researchgate.net In general, across various in vivo animal models, desloratadine has been found to be 2.5 to 4 times more potent than its parent compound, loratadine. nih.govresearchgate.net

Table 1: Antiallergenic Effects of Desloratadine in Animal Models

Animal ModelAllergen ChallengeObserved Effect of DesloratadineReference
Allergic Cynomolgus MonkeyAscaris suum antigen inhalationInhibited increase in airway resistance and reduced acute bronchospasm. researchgate.netnih.govportico.org
Allergic Guinea PigOvalbumin inhalationPotent inhibition of allergic cough (antitussive activity). ED50 = 0.3 mg/kg. researchgate.net

Central Nervous System Penetration and Effects in Animal Models

The potential for central nervous system (CNS) effects is a key consideration for antihistamines. Preclinical evidence indicates that desloratadine does not readily cross the blood-brain barrier under normal physiological conditions. europa.eunih.govdrugbank.comujms.net This characteristic is believed to be the primary reason for its lack of significant CNS activity in animal models. europa.eu

A study in guinea pigs provided direct evidence of this limited penetration. europa.eu Following an intraperitoneal injection of desloratadine (6 mg/kg), ex vivo analysis of brain tissue showed no inhibition of ³H-mepyramine binding to H1 receptors. europa.eu In contrast, the first-generation antihistamine chlorpheniramine led to a 50% inhibition of binding in the same model. europa.eu Consistent with these findings, in vivo administration of desloratadine to guinea pigs did not interfere with the subsequent binding of ³H-mepyramine to brain H1 receptors in vitro. researchgate.net

Behavioral studies in mice further support the low CNS activity of desloratadine. At doses up to 300 mg/kg, the compound produced no discernible behavioral, neurologic, or autonomic effects. researchgate.net

Table 2: CNS Penetration and H1 Receptor Occupancy in Animal Models

Animal ModelCompound AdministeredEffect on ³H-mepyramine Binding in BrainReference
Guinea PigDesloratadine (6 mg/kg, i.p.)No inhibition. europa.eu
Guinea PigChlorpheniramine (2 mg/kg)50% inhibition. europa.eu

Cardiovascular Electrophysiological Studies in Animal Models

The cardiovascular profile of desloratadine, particularly its effect on cardiac repolarization (QTc interval), has been evaluated in preclinical models. Studies in multiple animal species, including monkeys, at large doses, showed that desloratadine did not alter heart rate, blood pressure, or electrocardiogram parameters, including the QRS or QTc intervals. researchgate.net Preclinical investigations also indicate that desloratadine does not interfere with hERG (human Ether-à-go-go-Related Gene) channels, which are critical for cardiac conduction. nih.govjiaci.org

More detailed electrophysiological studies in a pithed rat model examined the compound's interaction with muscarinic agonist-induced effects. In this model, desloratadine (1.0 mg/kg, i.v.) was found to inhibit the negative inotropic (force of contraction) and negative chronotropic (heart rate) effects caused by the nonselective muscarinic agonist oxotremorine. nih.gov However, in conscious rats, desloratadine did not alter baroreflex-mediated bradycardia, an important cardiovascular reflex. nih.gov

Table 3: Cardiovascular Effects of Desloratadine in Animal Models

Animal ModelParameter MeasuredObserved Effect of DesloratadineReference
MonkeyECG (QTc, QRS), Heart Rate, Blood PressureNo alterations observed, even at large doses. researchgate.net
Pithed RatOxotremorine-induced negative inotropyInhibited by desloratadine (1.0 mg/kg, i.v.). nih.gov
Pithed RatOxotremorine-induced negative chronotropyInhibited by desloratadine (1.0 mg/kg, i.v.). nih.gov
Conscious RatBaroreflex-mediated bradycardiaNo alteration observed. nih.gov

Compound Names Mentioned

Chemical Synthesis and Structural Investigations of Desloratadine Hydrochloride

Synthetic Routes and Methodologies for Preparation

The synthesis of desloratadine (B1670295) can be achieved through various routes, often starting from loratadine (B1675096) or its precursors. One common method involves the decarbethoxylation of loratadine (8-chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidylidene)-5H-benzo acs.orgfunctmaterials.org.uacyclohepta[1,2-b]pyridine). This can be accomplished by boiling loratadine with an aqueous ethanolic sodium hydroxide (B78521) solution. epo.org Another approach involves the acid hydrolysis of loratadine using hydrochloric acid, followed by neutralization. epo.orggoogle.com

Alternative synthetic pathways start from precursors to loratadine. For instance, 8-chloro-5,6-dihydro-11H-benzo acs.orgfunctmaterials.org.uacyclohepta[1,2-b]pyridin-11-one can be reacted with a Grignard reagent to form a tertiary carbinol, which is then dehydrated to yield 8-chloro-11-(4-piperidylidene)-5,6-dihydro-11H-benzo acs.orgfunctmaterials.org.uacyclohepta[1,2-b]pyridine. chemicalbook.com Demethylation of related compounds, such as azatadine, can also lead to the formation of desloratadine. epo.org This process can be a two-step reaction involving the creation of a 1-cyano derivative with cyanogen (B1215507) bromide, which is subsequently hydrolyzed. epo.org

The final product is often purified through recrystallization from various solvents, such as a benzene-hexane mixture or toluene (B28343), to achieve the desired purity. epo.orgepo.org The choice of solvent and crystallization conditions can significantly influence the resulting polymorphic form.

Polymorphism and Solid-State Characterization

Desloratadine is known to exist in multiple polymorphic forms, which are different crystalline structures of the same compound. functmaterials.org.uaeuropa.eugeneesmiddeleninformatiebank.nl These forms can exhibit different physicochemical properties. The most commonly cited polymorphs are Form I, Form II, and Form III. functmaterials.org.uafunctmaterials.org.ua The simultaneous crystallization of these three polymorphs can occur during production. functmaterials.org.uafunctmaterials.org.ua

Identification and Characterization of Polymorphic Forms (Form I, Form II, Form III)

The distinct crystalline structures of desloratadine polymorphs lead to different analytical signatures, which are used for their identification and characterization. google.com

X-ray powder diffraction is a primary technique for distinguishing between the polymorphic forms of desloratadine. Each form presents a unique diffraction pattern characterized by peaks at specific 2θ angles.

Form I: Crystalline Form I of desloratadine is characterized by significant XRPD peaks at approximately 12.1, 13.1, 18.6, 20.0, 20.7, 21.1, and 25.1 ± 0.2 degrees 2θ. google.com

Form II: Crystalline Form II shows characteristic peaks at about 12.7, 13.0, 14.1, 18.6, 20.0, 20.3, 21.6, 23.0, 24.1, and 25.1 ± 0.2 degrees 2θ. google.com

Form III: The characterization of Form III is also established through its unique XRPD pattern, which allows for its differentiation from Forms I and II. functmaterials.org.uafunctmaterials.org.ua

Mixtures of these polymorphs can also be identified and quantified using XRPD, as the resulting pattern will be a combination of the individual patterns, with peak intensities varying according to the weight ratio of the forms present. google.com

Interactive Table: Characteristic XRPD Peaks for Desloratadine Polymorphs

Polymorphic FormCharacteristic XRPD Peaks (2θ ± 0.2°)
Form I 12.1, 13.1, 18.6, 20.0, 20.7, 21.1, 25.1
Form II 12.7, 13.0, 14.1, 18.6, 20.0, 20.3, 21.6, 23.0, 24.1, 25.1
Form III Data not specifically provided in the search results, but it is a known and distinct polymorphic form.

Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal behavior of desloratadine polymorphs. google.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. Desloratadine powder (unspecified form) shows an endothermic peak corresponding to its melting point at approximately 157.0 °C. jrespharm.comnih.gov Another study on polycrystalline Form I reported two endothermic transitions, one with an onset of 334.8 K (61.65 °C) attributed to solid-solid phase transformations, and a second peak at 431.3 K (158.15 °C) consistent with melting. acs.org A novel crystal form, prepared by dissolving desloratadine in tetrahydrofuran (B95107) and adding water, exhibited a single absorption peak around 158 °C in differential thermal analysis. google.com

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It can be used to assess the thermal stability and solvent/water content of different polymorphs. For example, a novel crystalline form designated as Form A is described as an anhydrous form with a low moisture content as supported by TGA. google.com

Interactive Table: Thermal Analysis Data for Desloratadine

Analytical TechniqueObservation
DSC An endothermic peak for desloratadine powder is observed at 157.0 °C. jrespharm.com Polycrystalline Form I shows an endothermic transition with an onset at 334.8 K (61.65 °C) and a melting peak at 431.3 K (158.15 °C). acs.org A novel crystal form shows a single peak around 158 °C. google.com
TGA Used to confirm the anhydrous nature of certain polymorphic forms, such as Form A. google.com

Spectroscopic techniques provide further insight into the molecular structure and bonding within the different crystal lattices of desloratadine polymorphs.

Infrared Spectrometry (FTIR): FTIR is sensitive to the functional groups and their environment within a molecule. It can be used to compare the structures of different solid-state forms. jrespharm.com The spectra for Form I and Form II are distinct and have been disclosed in patents. epo.org

Solid-State NMR (ssNMR): Solid-state NMR spectroscopy can provide a detailed molecular-level description of phase transitions by probing the local environment of specific atomic nuclei. acs.orgresearchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Polymorphic Transitions and Interconversion Studies

Desloratadine polymorphs are known to undergo transitions when subjected to changes in external factors like temperature, pressure, and solvent environment. functmaterials.org.uafunctmaterials.org.ua

Research has shown that desloratadine can be classified as "dynamic molecular crystals," with single-crystal to single-crystal phase transitions occurring upon both heating and cooling. functmaterials.org.ua One observed reversible transition sequence is: I (20°C) ↔ II (62°C) ↔ III (77°C). functmaterials.org.ua In this system, Form II is considered a transitional or metastable form. functmaterials.org.uafunctmaterials.org.ua Any further processing of a substance containing Form II often leads to its partial or complete conversion into Form I and/or Form III. functmaterials.org.ua

The choice of solvent for recrystallization significantly impacts the resulting polymorphic composition. Recrystallization from chloroform (B151607) tends to yield a higher content of Form I (up to 77 mass%), while using water can result in a majority of Form III (up to 86 mass%). functmaterials.org.uafunctmaterials.org.ua Heating desloratadine can also induce polymorphic transformations. For instance, heating Form I to 110°C can result in a mixture of Form I and Form III, while further heating to 159°C can lead to the formation of Form II. researchgate.net

These studies highlight the importance of carefully controlling manufacturing and storage conditions to maintain the desired polymorphic form of desloratadine and ensure consistent product quality.

Influence of Temperature and Cooling Rates

Temperature and the rate of cooling are significant factors that govern the polymorphic transitions of desloratadine. acs.org The compound is known to undergo a reversible, two-step single-crystal to single-crystal phase transition between three conformational polymorphs: the low-temperature form I, an intermediate form II, and the high-temperature form III. acs.orgacs.org

Differential Scanning Calorimetry (DSC) analysis of the polycrystalline form I reveals two endothermic transitions upon heating. The first, with an onset of 334.8 K, corresponds to the successive solid-solid phase transformations of form I to form II, and then form II to form III. The second endotherm at 431.3 K is consistent with the melting of the compound. acs.org Upon cooling from 375 K, the reverse transformations occur, with two exothermic transitions observed at onset temperatures of 326.5 K (III → II) and 313.9 K (II → I). acs.org This thermal hysteresis of approximately 20 K highlights the influence of temperature on the stability of the different forms. acs.org

The rate of cooling also plays a role. Experiments conducted with varying heating and cooling rates (from 5 to 40 K/min) confirmed the reversible and reproducible nature of these phase transformations. acs.org In crystallization from solution, the temperature can dictate the resulting form. For example, when using isopropanol (B130326) as a solvent, cooling to a temperature between 20°C and 30°C results in a product containing 5-6% of Form II, whereas cooling to a lower temperature range of -10°C to 10°C reduces the presence of Form II to about 2%. google.com This indicates that decreasing the crystallization temperature can favor the formation of Form I. google.com Similarly, when crystallizing from a chloroform solution with hexane (B92381) as an anti-solvent, the temperature of the solution before hexane addition influences the polymorphic ratio in the final product. google.com

A study on the thermal-induced transformation of desloratadine showed that heating form I led to a mixture of form I and III at 110°C, which then converted to form II at 159°C (its melting point), and finally to a mixture of all three forms at 190°C. researchgate.net

Effects of Recrystallization Solvents

The choice of solvent is a critical parameter in controlling the polymorphic outcome of desloratadine crystallization. Different solvents can favor the formation of specific polymorphs. google.comfunctmaterials.org.ua

Form I, which is the thermodynamically stable form at room temperature, can be obtained from a variety of solvents. acs.org Crystallization from solvents such as acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF), and diethylcarbonate can yield Form I, especially when the solution is heated to clarity and then cooled. google.com Chlorinated solvents like dichloromethane (B109758) and ketones such as methyl isobutyl ketone are also effective in producing Form I substantially free of Form II. google.comgoogle.com Recrystallization from chloroform has been shown to yield a product with a high content of polymorph I (77 mass%). functmaterials.org.ua

Conversely, Form II can be preferentially crystallized from other specific solvents. Ethyl acetate (B1210297) is a notable solvent that results almost entirely in Form II. google.com The use of di-n-butyl ether also favors the formation of crystalline Form II, substantially free of Form I. google.com

The use of solvent mixtures or co-solvents can also influence the polymorphic ratio. For instance, while ethyl acetate alone yields Form II, adding 3% isopropanol as a co-solvent can produce a mixture containing 70-80% of Form I. google.com Similarly, a mixture of both forms can be obtained by crystallizing from a solution of toluene or iso-butyl acetate with a C1 to C4 alcohol like isopropanol or methanol (B129727). google.com The ratio of the polymorphs in the final product is influenced by the amount of the co-solvent used. google.com

Solvent/Solvent SystemPredominant Polymorph FormReference
Acetonitrile, DMF, THF, DiethylcarbonateForm I google.com
DichloromethaneForm I (discolored) google.com
Methyl Isobutyl KetoneForm I google.comgoogle.com
ChloroformForm I (77 mass%) functmaterials.org.ua
Ethyl AcetateForm II google.com
Di-n-butyl etherForm II google.com
Ethyl Acetate / Isopropanol (3%)Form I (70-80%) google.com
WaterForm III (86 mass%) functmaterials.org.ua
Isopropanol (cooled to 20-30°C)Form I with 5-6% Form II google.com
Isopropanol (cooled to -10-10°C)Form I with ~2% Form II google.com
Impact of Pressure on Phase Transitions

Pressure is another external factor that can influence the polymorphic state of desloratadine. Studies have shown that applying pressure can affect the ratio of polymorphic modifications and the degree of crystallinity in a sample. functmaterials.org.ua

Specifically, the compression of desloratadine powder, such as during the tableting process, has been investigated. One study subjected desloratadine to compression using a hydraulic press to form tablets. Analysis of the resulting tablets showed a decrease in the degree of crystallinity by 9.3% compared to the original powder. However, the compression did not induce a polymorphic transformation, as the characteristic peaks in the Powder X-ray Diffraction (PXRD) pattern remained unchanged. jrespharm.com This suggests that while pressure can introduce disorder into the crystal lattice, it may not be sufficient under these conditions to cause a complete phase change. jrespharm.com

Kinetic and Thermodynamic Aspects of Polymorph Stability

The stability relationship between the polymorphs of desloratadine is enantiotropic, meaning that different forms are stable over different temperature and pressure ranges. acs.orgijrps.com

Thermodynamic studies, including Differential Scanning Calorimetry (DSC), have been crucial in elucidating these relationships. Form I is the thermodynamically stable form at room temperature. acs.org DSC heating curves show an endothermic transition before melting, which is characteristic of an enantiotropic system. acs.org The enthalpy changes associated with the III → II and II → I transformations during cooling are 0.4 ± 0.1 kJ/mol and 0.3 ± 0.1 kJ/mol, respectively. acs.org

Computational studies have provided further insight into the energetics. Free energy calculations estimated from lattice energies and phonon modes confirmed that Form I is the most thermodynamically stable at lower temperatures. acs.org Although Form II has the next most stable lattice energy, thermal contributions stabilize Form III, making it the most stable phase above approximately 380 K. acs.org

From a kinetic perspective, Form II is considered metastable and acts as a transitional form in the I ↔ III system. acs.orgfunctmaterials.org.ua It is observed during the heating and cooling cycles but is not typically found in samples after recrystallization, suggesting it readily converts to a more stable form. functmaterials.org.ua Any processing of desloratadine that initially contains Form II often leads to its partial or complete transition into Form I and/or Form III. functmaterials.org.ua The transformation process is described as a first-order diffusionless process, where conformational changes and lattice distortions occur simultaneously. acs.orgacs.org

PolymorphStability CharacteristicsTransition DetailsReference
Form IThermodynamically stable at room temperature.Transforms to Form II upon heating (onset ~334.8 K for I→II→III). acs.org
Form IIMetastable, transitional form.Observed between Form I and Form III during heating/cooling cycles. Not stable upon recrystallization. acs.orgfunctmaterials.org.ua
Form IIIHigh-temperature stable form (above ~380 K).Transforms to Form II upon cooling (onset ~326.5 K). acs.org

Crystallography and Crystal Structure Analysis

The different polymorphic forms of desloratadine are defined by their unique crystal structures, which can be distinguished using techniques like X-ray Powder Diffraction (XRPD).

Form I: The crystalline Form I of desloratadine is characterized by a distinct XRPD pattern with significant peaks at 2θ values of approximately 12.1°, 13.1°, 18.6°, 20.0°, 20.7°, 21.1°, and 25.1°. Additional characteristic peaks can be observed at about 26.2° and 29.2°. google.com

Form II: Crystalline Form II presents a different XRPD pattern. Its significant peaks are found at 2θ values of approximately 12.7°, 13.0°, 14.1°, 18.6°, 20.0°, 20.3°, 21.6°, 23.0°, 24.1°, and 25.1°. It also shows other peaks at around 26.1° and 27.3°. google.com

Form III: The high-temperature Form III also has a unique diffraction pattern, which has been identified through in-situ variable temperature PXRD analysis. acs.org

The structural basis for the phase transitions between these polymorphs involves significant conformational changes in the desloratadine molecule, specifically a sequential flipping of the piperidine (B6355638) ring. acs.orgacs.org This molecular motion within the crystal lattice is a key feature of what has been described as "dynamic molecular crystals". functmaterials.org.ua The transition from I → II → III involves these conformational changes occurring alongside lattice distortions in a concerted manner. acs.org

Furthermore, crystal engineering has been used to create a novel multicomponent crystal (MCC) of desloratadine with benzoic acid. This MCC is classified as a salt due to proton transfer from the acid to the desloratadine molecule. researchgate.netnih.gov This new solid form exhibits a completely different PXRD pattern from its constituent components, with characteristic diffraction angles at 5.70°, 11.20°, 11.40°, 15.31°, 16.46°, 20.41°, and 27.32°. nih.gov

PolymorphCharacteristic XRPD Peaks (2θ ± 0.2°)Reference
Form I12.1, 13.1, 18.6, 20.0, 20.7, 21.1, 25.1 google.com
Form II12.7, 13.0, 14.1, 18.6, 20.0, 20.3, 21.6, 23.0, 24.1, 25.1 google.com
DES-Benzoic Acid Salt (MCC)5.70, 11.20, 11.40, 15.31, 16.46, 20.41, 27.32 nih.gov

Structure-Activity Relationships (SAR)

The biological activity of desloratadine is intrinsically linked to its molecular structure and how it interacts with its target, the histamine (B1213489) H1 receptor (H1R). Understanding the structure-activity relationship (SAR) is crucial for designing more potent and effective antihistamines.

Structural Modifications and Their Impact on Receptor Binding Affinity

Desloratadine possesses a high binding affinity for the human H1 receptor, with reported pKi values ranging from 8.8 to 10. nih.gov Modifications to its structure, particularly at the piperidine nitrogen, can significantly alter this affinity and other pharmacological parameters like drug-target residence time.

Studies comparing desloratadine to its analogue rupatadine (B1662895), which has a larger substituent on the piperidine nitrogen, have provided valuable SAR insights. While desloratadine has a 5-fold higher binding affinity (pKi 9.1) than rupatadine (pKi 8.4), rupatadine exhibits a much longer residence time at the H1R. nih.gov

Further investigation with a series of 22 synthesized analogues of desloratadine and rupatadine revealed key structural requirements for binding and kinetics:

N-Substituent Size and Type: Introducing methylene-linked cycloaliphatic or β-branched substitutions on the piperidine nitrogen generally increases the residence time at the H1R. nih.govh1.co Smaller methylene-linked cycloaliphatic N-substituents can result in binding affinities similar to desloratadine. nih.govacs.org For example, substituting the benzene (B151609) ring of a rupatadine analogue with smaller cycloaliphatic groups led to a 2- to 6-fold increase in H1R binding affinity. nih.govacs.org

Direct Attachment vs. Spacer: Cycloaliphatic groups attached directly to the piperidine nitrogen, without a methylene (B1212753) spacer, lead to decreased binding affinity and residence time. Docking studies suggest this is due to steric constraints within the receptor's binding pocket. nih.govh1.co

Aromatic vs. Aliphatic Substituents: Analogues with various aromatic groups on the piperidine nitrogen generally showed 4- to 16-fold lower binding affinities compared to desloratadine. nih.govacs.org In contrast, many aliphatic moieties afforded an increase in the kinetic rate index (KRI) compared to desloratadine, while the binding affinity remained similar or even decreased slightly. acs.org

N-Methylation: N-methylation of desloratadine (affording compound 24 in one study) had only a modest effect on H1R binding affinity. This is consistent with findings that the affinity-enhancing effect of N-methylation is not observed for ligands that, like desloratadine, contain a chlorine moiety on the aromatic rings. nih.govacs.org

These findings highlight a complex interplay between the structure of the N-substituent and its interaction with the H1R binding pocket, which influences both the affinity and the duration of receptor blockade. h1.co

Structural Modification (relative to Desloratadine)Impact on H1 Receptor Binding AffinityImpact on Residence Time/KineticsReference
Addition of large aromatic N-substituents (e.g., in Rupatadine)Decreased affinity (4-16 fold lower)Significantly increased residence time nih.govacs.org
Addition of smaller, methylene-linked cycloaliphatic N-substituentsSimilar affinity to desloratadineIncreased residence time nih.govacs.org
Direct attachment of cycloaliphatic N-substituents (no spacer)Decreased affinityDecreased residence time nih.govh1.co
N-methylationModest/no significant change in affinityHigher Kinetic Rate Index (KRI) than desloratadine, but less than larger aliphatic groups nih.govacs.org

Degradation Pathways and Stability Studies

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and ultimately its safety and efficacy. Desloratadine has been the subject of various degradation and stability studies to understand its behavior under different stress conditions.

Forced degradation studies, which expose the drug to harsh conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule. nih.govijpbs.com Research has shown that desloratadine is significantly susceptible to degradation under oxidative and thermal stress conditions. nih.govscholarsresearchlibrary.com Conversely, it demonstrates relative stability under acidic, basic, hydrolytic, and photolytic stress. nih.gov

One of the major degradation products identified, particularly in the presence of certain excipients like lactose, is N-formyldesloratadine. europa.eugoogle.com The formation of this impurity is accelerated by moisture. europa.eu Stability studies on desloratadine tablets have shown that at accelerated conditions of 40°C and 75% relative humidity (RH), the levels of formyl-desloratadine and total related substances increase beyond acceptable shelf-life limits after six months. europa.eu This highlights the importance of appropriate packaging, such as high-moisture barrier blisters, to protect the drug product. europa.eu

Other identified degradation products include an N-methyl derivative (SCH11334) and a piperidine hydroxyl analogue (SCH446721), which have been observed primarily under accelerated testing conditions. europa.eu The N-methyl derivative, while not typically detected immediately after production, can increase to levels around 0.08% during long-term stability testing. europa.eu

The following table summarizes the degradation of desloratadine under various stress conditions as reported in different studies.

Table 2: Summary of Desloratadine Degradation under Stress Conditions

Stress Condition Observation Major Degradation Products
Oxidative Significant degradation. nih.govscholarsresearchlibrary.com N-formyldesloratadine and others. google.com
Thermal Significant degradation. nih.govscholarsresearchlibrary.com N-formyldesloratadine and others. google.com
Acid Hydrolysis Stable to mild degradation. nih.govscholarsresearchlibrary.com -
Base Hydrolysis Stable to mild degradation. nih.govscholarsresearchlibrary.com -
Photolytic Stable. nih.gov -
Moisture Degradation accelerated, especially with certain excipients. europa.eu N-formyldesloratadine. europa.eu

Data compiled from various stability and forced degradation studies. nih.govscholarsresearchlibrary.comeuropa.eugoogle.com

The development of stability-indicating analytical methods, such as ultra-performance liquid chromatography (UPLC), has been crucial for separating and quantifying desloratadine from its impurities and degradation products. nih.gov These methods are validated according to ICH guidelines and are essential for quality control and ensuring the purity of the final pharmaceutical dosage form. nih.gov

Prodrug and Derivative Design and Evaluation

The synthesis of desloratadine derivatives has been an active area of research, driven by the goal of enhancing its therapeutic properties, such as antihistaminic activity and duration of action. Various synthetic strategies have been employed to modify the core structure of desloratadine.

One approach involves the hydrolysis of loratadine, the parent compound of desloratadine, using an alkali such as potassium hydroxide in ethanol (B145695) to yield desloratadine. sci-hub.ru This serves as the starting material for further derivatization. For instance, desloratadine can undergo a nucleophilic substitution reaction with other molecules to create novel derivatives. sci-hub.ru

A notable area of exploration has been the synthesis of derivatives structurally related to rupatadine, another antihistamine. This has involved replacing the 5-methyl-3-pyridine group of rupatadine with other moieties, such as γ-alkylidene butenolide, on the desloratadine scaffold. sci-hub.runih.gov The antihistamine activity of these synthesized derivatives has been shown to be highly dependent on the specific nature of the substituent in the lactone ring. nih.gov

Another synthetic route focuses on creating carboxylic acid derivatives of desloratadine. rasayanjournal.co.in This process can involve the N-oxide formation of desloratadine using hydrogen peroxide and acetic acid, followed by cyanation with sodium cyanide, and subsequent dry hydrolysis. rasayanjournal.co.in These carboxylic acid derivatives are also known degradation products and their synthesis is important for creating reference standards for quality control analysis. rasayanjournal.co.in

The following table outlines some of the synthetic approaches used to create desloratadine derivatives.

Table 3: Synthetic Approaches for Desloratadine Derivatives

Starting Material Reagents/Conditions Derivative Type
Loratadine 1. Alkali Hydrolysis (e.g., KOH/ethanol) Desloratadine
Desloratadine Nucleophilic substitution with γ-alkylidene butenolides Rupatadine-related analogues

The evaluation of these newly synthesized derivatives often involves in vitro assays, such as the histamine-induced contraction of the guinea-pig ileum, to assess their H1 antihistamine activity. sci-hub.runih.gov Such studies have revealed that certain modifications to the desloratadine structure can lead to compounds with excellent antihistamine activity, sometimes exceeding that of the parent compound and other standards. sci-hub.ru

The prodrug approach is a well-established strategy in medicinal chemistry to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical transformation. scitechnol.com

In the context of desloratadine, the most prominent example of a prodrug strategy is its parent compound, loratadine. Loratadine is effectively a prodrug of desloratadine, as it is metabolized in the body to form desloratadine, which is primarily responsible for the antihistaminergic effects. scitechnol.comwikipedia.org This biotransformation allows for the therapeutic action of desloratadine following the administration of loratadine.

The assessment of prodrug strategies for desloratadine itself would involve designing and synthesizing new chemical entities that are derivatives of desloratadine and are intended to be converted back to the active desloratadine molecule in vivo. The primary goals of such strategies could include enhancing bioavailability, improving taste, or modifying the release profile of the drug.

The evaluation of a potential desloratadine prodrug would typically involve several key steps:

Chemical Synthesis: The synthesis of the prodrug molecule by chemically modifying a functional group on the desloratadine structure.

Physicochemical Characterization: Determining properties such as solubility, lipophilicity, and stability of the new prodrug.

In Vitro Conversion Studies: Assessing the rate and extent of conversion of the prodrug to desloratadine in relevant biological media, such as plasma or liver microsomes, to ensure efficient bioactivation.

In Vivo Pharmacokinetic Studies: Administering the prodrug to animal models to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile, and to confirm the in vivo release of desloratadine.

While loratadine serves as a successful clinical example of a prodrug for desloratadine, the exploration of other prodrug strategies for desloratadine remains a potential avenue for further pharmaceutical development. The design of such prodrugs would need to carefully consider the choice of the promoiety to be attached to desloratadine and the nature of the chemical linkage to ensure efficient release of the active drug at the desired site of action. mdpi.com

Analytical Methodologies for Desloratadine Hydrochloride

Chromatographic Techniques

Chromatographic methods are widely employed for the separation, identification, and quantification of Desloratadine (B1670295) hydrochloride. These techniques offer high selectivity and sensitivity, making them suitable for complex sample matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Desloratadine hydrochloride. Reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.netijcrr.comresearchgate.netscholarsresearchlibrary.comiosrjournals.org

Table 1: HPLC Methods for this compound Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference(s)
C18 (4.6x150mm) Phosphate (B84403) buffer (pH 5): Methanol (B129727): Acetonitrile 1.0 241 5.57 researchgate.net
C18 (4.6 x 250 mm), 5µ Orthophosphoric acid (0.1%V/V): Acetonitrile: Methanol (50:35:15 V/V/V) Not Specified 242 Not Specified ijcrr.com
Phenomenex C18 (250mm X 4.6mm), 5µm Methanol: Water (70:30, v/v) 1.0 242 5.79 researchgate.net
C18 Phenomenex column Acetonitrile: Potassium dihydrogen orthophosphate buffer (25: 75, pH 3.9) 1.0 270 6.6 scholarsresearchlibrary.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of this compound, particularly in biological fluids where low concentrations are expected. nih.goveuropa.euamazonaws.compsu.eduresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Research has demonstrated the development of a novel stability-indicating LC-MS/MS method for the quantification of desloratadine and its active metabolite, 3-hydroxydesloratadine (B129375), in human plasma. nih.gov The method utilized a solid-phase extraction for sample preparation and achieved a lower limit of quantification (LLOQ) of 100 pg/ml. nih.gov The mass spectrometer was operated in positive ion mode, monitoring specific precursor to product ion transitions for desloratadine (m/z 311.03 → 259.10) and its deuterated internal standard (m/z 316.02 → 264.20). nih.gov Another study reported a method with a linear range of 50.0 pg/mL to 10000 pg/mL and monitored the mass transition of m/z 311.10 → 259.20 for desloratadine. psu.edu

Table 2: LC-MS/MS Methods for this compound Analysis

Column Mobile Phase Flow Rate (mL/min) Ionization Mode MRM Transition (m/z) Reference(s)
Hypurity Advance (50 × 4.6 mm, 5-μm) Solution A and B (90:10) 1.0 Positive Turbo Ion Spray 311.03 → 259.10 nih.gov
2 x 50 mm C18 Gradient of 10 mM ammonium (B1175870) formate (B1220265) in methanol with 0.2% formic acid (A) and 10 mM ammonium formate in water with 0.2% formic acid (B) 0.250 Positive Ion Electrospray 311.2 → 259.1 amazonaws.com
Kromasil C18 (150mm x 4.6mm I.D, 5µm) Methanol: Acetonitrile (60:40V/V): 10mM Ammonium formate, (70:30V/V) 1.0 Positive Turbo Ion Spray 311.10 → 259.20 psu.edu

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound. researchgate.netrroij.comumlub.plresearchgate.net This method involves spotting the sample on a TLC plate, developing the plate in a suitable mobile phase, and then scanning the plate with a densitometer to measure the analyte concentration.

A validated HPTLC method utilized an aluminum-backed layer of silica (B1680970) gel 60F254 with a mobile phase of methanol:chloroform (B151607):toluene (B28343):ammonia (B1221849) (5.0:5.0:1.0:0.3 v/v/v/v). researchgate.net Densitometric analysis was performed at 254 nm, and the method was found to be linear over a concentration range of 150–750 ng/mL. researchgate.net Another method used a mobile phase of ethanol (B145695):methanol:ammonia formate solution:ammonia (9:1:0.5:0.5 v/v/v/v) with detection at 287 nm. rroij.com

Table 3: HPTLC Methods for this compound Analysis

Stationary Phase Mobile Phase Detection Wavelength (nm) Rf Value Reference(s)
Aluminum-backed silica gel 60F254 Methanol: Chloroform: Toluene: Ammonia (5.0:5.0:1.0:0.3 v/v/v/v) 254 0.6 ± 0.01 researchgate.net
Merck HPTLC aluminum plates of silica gel G60 F254 Ethanol: Methanol: Ammonia formate solution: Ammonia (9:1:0.5:0.5 v/v/v/v) 287 0.19 ± 0.03 rroij.com
HPTLC plates pre-coated with silica gel 60F254 Ethyl acetate (B1210297), n-butanol, ammonia and methanol 276 Not Specified umlub.pl

Gas Chromatography (GC)

Gas Chromatography (GC) has also been applied for the analysis of this compound. ijcrr.comeuropa.eu In some earlier studies, GC with a nitrogen-phosphorus detector (NPD) was used. europa.eu More recently, GC has been coupled with mass spectrometry (GC-MS) for the characterization of degradation products of this compound under various stress conditions. ijcrr.comumlub.pl One study subjected Desloratadine HCl to stress conditions such as variable pH, oxidation, dry heat, and photolysis, and the resulting degradation products were analyzed by GC-MS. ijcrr.com Another study used GC-MS to analyze the decomposition products of desloratadine solutions after accelerated aging through heating and UV irradiation. umlub.pl

Spectrophotometric Methods

Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness in the quantitative analysis of this compound in bulk and pharmaceutical dosage forms.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the determination of this compound. The method is based on the measurement of the absorbance of the drug solution in the UV region. The wavelength of maximum absorbance (λmax) for this compound varies depending on the solvent used.

Several studies have reported the use of UV spectrophotometry for the simultaneous estimation of this compound with other drugs. ajrconline.orgsdiarticle1.in For instance, a method was developed for the simultaneous estimation of Desloratadine and Pseudoephedrine Hydrochloride in 0.1N Hydrochloric acid, with a λmax of 281.5 nm for Desloratadine. ajrconline.org Another study in ethanol reported a λmax of 240 nm for Desloratadine. sdiarticle1.in Other reported λmax values include 280 nm in 0.1 N HCl and 282.5 nm. researchgate.netjchps.comresearchgate.net Kinetic spectrophotometric methods have also been developed, based on the formation of a colored product with a reagent like sodium 1,2-naphthoquinone-4-sulphonate, with the absorbance measured at a specific wavelength. researchgate.net A derivative spectrophotometric method has also been described, measuring the first derivative amplitudes at 280 nm. researchgate.net

Table 4: UV-Visible Spectrophotometric Methods for this compound Analysis

Solvent/Medium λmax (nm) Linearity Range (µg/mL) Reference(s)
0.1N Hydrochloric acid 281.5 2.5-25 ajrconline.org
Ethanol 240 5-30 sdiarticle1.in
0.1 N HCL 280 5-30 researchgate.netjchps.com
Not Specified 242 5-30 ijpbs.com
Not Specified 282.5 16-24 researchgate.net

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Electrophoretic methods, particularly capillary electrophoresis (CE), have emerged as a powerful technique for the analysis of this compound. researchgate.netresearchgate.net Capillary Zone Electrophoresis (CZE), a subtype of CE, has been successfully employed for the simultaneous separation and determination of Desloratadine alongside other antihistamines like loratadine (B1675096) and cetirizine (B192768). nih.govresearchgate.netnih.gov

The optimization of experimental parameters is crucial for achieving efficient separation in CE. Key parameters that are typically fine-tuned include buffer composition and concentration, buffer pH, applied voltage, temperature, and injection parameters (pressure and time). nih.govnih.gov For the simultaneous analysis of Desloratadine, loratadine, and cetirizine, optimized conditions have been reported as a 25 mM buffer electrolyte at a pH of 2.5, with an applied voltage of +25 kV and a temperature of 25°C. nih.govnih.gov Samples are injected at a pressure of 50 mbar for 3 seconds into a capillary tube (48 cm total length, 40 cm effective length) with a 50 μm internal diameter. nih.gov Detection is typically carried out at a wavelength of 240 nm. nih.gov Under these specific conditions, the analysis time is impressively short, often less than 5 minutes. nih.govnih.gov The migration order observed is Desloratadine, followed by cetirizine, and then loratadine. nih.gov

To ensure optimal performance and reproducibility, the capillary is conditioned before its first use and rinsed between each electrophoretic run. nih.govakjournals.com A typical conditioning procedure involves flushing with 0.1 M sodium hydroxide (B78521) for 30 minutes, followed by the background electrolyte for another 30 minutes. nih.gov Before each injection, a rinsing sequence of 0.1 M sodium hydroxide for 1 minute and then the buffer solution for 1 minute helps maintain the consistency of the separation. nih.gov

The pKa values of the analytes play a significant role in their electrophoretic behavior. Desloratadine has two pKa values: 4.2, corresponding to the pyridine (B92270) functional group, and 9.7, corresponding to the piperidine (B6355638) functional group. nih.gov This dual nature influences its charge and mobility at different pH values, a factor that is leveraged for its separation from other compounds.

Validation of Analytical Methods

The validation of analytical methods for this compound is a critical step to ensure their reliability, accuracy, and precision. This process is conducted in accordance with established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.netnih.goviosrjournals.org Key validation parameters include linearity, detection limits (LOD), quantification limits (LOQ), accuracy, and precision. ajrconline.orgijpsonline.com

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For Desloratadine, linearity has been demonstrated over various concentration ranges depending on the analytical technique. For instance, in some HPLC methods, the linearity range is reported as 8-24 μg/ml, 5-75 μg/mL, or 2.5-15 µg/ml. researchgate.netijpsonline.comresearchgate.netrjptonline.org In other studies, linearity has been observed in concentration ranges of 12.5-37.5 µg/ml. jddtonline.info Ultra-performance liquid chromatography (UPLC) methods have shown a wider linear range of 0.254 μg/mL to 76.194 μg/mL. nih.gov The strength of the linear relationship is typically assessed by the correlation coefficient (r²), which is often found to be 0.999 or higher for Desloratadine analysis. researchgate.netnih.govijpsonline.com

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijpsonline.comijpbs.com These limits are crucial for determining the sensitivity of the method. For Desloratadine, reported LOD and LOQ values vary depending on the method. For example, one HPLC method reported an LOD of 1.28 μg/mL and an LOQ of 3.89 μg/mL. researchgate.netresearchgate.net Another study found an LOD of 0.1575 µg/ml and an LOQ of 0.4772 µg/ml. ijpsonline.com Spectrophotometric methods have yielded LOD and LOQ values of 0.121 µg/mL and 0.366 µg/mL, respectively. ijpbs.com A spectrofluorometric method demonstrated even higher sensitivity with an LOD of 0.004 μg/ml and an LOQ of 0.012 μg/ml. jst.go.jp

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. researchgate.netrjptonline.org For Desloratadine, recovery values are typically expected to be within a certain percentage of the theoretical amount, with reported ranges being 98.29% to 99.37% and 99.12% to 99.90%. researchgate.netrjptonline.orgijpbs.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.netrjptonline.org Precision is assessed at different levels:

Repeatability (Intra-day precision): This is the precision over a short interval of time with the same analyst and equipment. For Desloratadine, %RSD values for repeatability have been reported to be as low as 0.56%. researchgate.netrjptonline.org

Intermediate Precision (Inter-day precision): This assesses the precision over a longer period, often on different days, and may involve different analysts or equipment. Reported %RSD values for inter-day precision for Desloratadine range from 0.15% to 0.64%. researchgate.netrjptonline.org

The following table summarizes the validation parameters for different analytical methods used for this compound:

ParameterHPLC Method 1HPLC Method 2UPLC MethodSpectrophotometric MethodSpectrofluorometric Method
Linearity Range (µg/mL) 5-75 researchgate.net8-24 researchgate.netrjptonline.org0.254-76.194 nih.gov5-30 ijpbs.com0.02-0.4 jst.go.jp
Correlation Coefficient (r²) 0.999 researchgate.net0.9975 researchgate.netrjptonline.org>0.999 nih.gov0.999 ijpbs.com-
LOD (µg/mL) 1.28 researchgate.netresearchgate.net-0.254 nih.gov0.121 ijpbs.com0.004 jst.go.jp
LOQ (µg/mL) 3.89 researchgate.netresearchgate.net--0.366 ijpbs.com0.012 jst.go.jp
Accuracy (% Recovery) -98.29-99.37 researchgate.netrjptonline.org-99.12-99.90 ijpbs.com99.7±3.54 (in plasma) jst.go.jp
Precision (%RSD) -Repeatability: 0.56, Inter-day: 0.15-0.64 researchgate.netrjptonline.org-0.284 ijpbs.com-

Application of Methods in Research Matrices

The validated analytical methods for this compound find significant application in various research matrices, including in vitro samples and biological fluids from animals. researchgate.net These applications are crucial for pharmacokinetic studies, bioequivalence assessments, and understanding the drug's behavior in biological systems. innovareacademics.inresearchgate.net

In Vitro Samples: Analytical methods are frequently used to analyze Desloratadine in in vitro dissolution studies. ajrconline.orgutripoli.edu.ly These studies are essential for evaluating the release characteristics of the drug from its dosage forms. For instance, spectrophotometric methods have been successfully applied to determine the amount of Desloratadine released from tablets into dissolution media like 0.1N hydrochloric acid and 0.1M potassium phosphate buffer (pH 7.5). ajrconline.org

Animal Biological Fluids: The determination of Desloratadine in animal biological fluids such as plasma is a key aspect of preclinical research. ecronicon.netmdpi.com Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of Desloratadine in human and animal plasma. researchgate.net For example, a simple HPLC method was developed for the determination of Desloratadine in dog plasma to evaluate the bioequivalence of different tablet formulations. researchgate.net This method had a limit of quantitation of 5.0 ng/ml and a calibration range from 5.0 to 800.0 ng/ml. researchgate.net

Spectrofluorometric methods have also been extended to the in vitro determination of Desloratadine in spiked human plasma, demonstrating good recovery and overcoming interference from endogenous substances like amino acids through solid-phase extraction. jst.go.jp

The following table provides examples of the application of analytical methods for Desloratadine in different research matrices:

MatrixAnalytical MethodPurposeKey Findings/Parameters
Dissolution Media (0.1N HCl, Phosphate Buffer pH 7.5) SpectrophotometryIn vitro drug release from tabletsLinearity: 2.5-25 µg/ml ajrconline.org
Dog Plasma HPLCBioequivalence studyLOQ: 5.0 ng/ml, Calibration Range: 5.0-800.0 ng/ml researchgate.net
Human Plasma (spiked) SpectrofluorometryIn vitro drug determinationMean % Recovery: 99.7±3.54 jst.go.jp
Human Plasma LC-MS/MSQuantification for pharmacokinetic studiesSensitive and specific determination of Desloratadine and its metabolites. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Findings on Desloratadine (B1670295) Hydrochloride

Desloratadine, the primary active metabolite of loratadine (B1675096), is a potent and selective peripheral histamine (B1213489) H1-receptor antagonist. researchgate.neteuropa.euhres.ca Its mechanism of action involves blocking the H1 receptor, thereby preventing histamine from activating cells and causing allergic symptoms. drugbank.com A key characteristic of desloratadine is its high binding affinity for the H1 receptor, which is reported to be significantly higher than that of its parent compound, loratadine, and other antihistamines like fexofenadine (B15129) and terfenadine. europa.euopenaccessjournals.com This high affinity contributes to its prolonged clinical activity, allowing for once-daily administration. openaccessjournals.com

Beyond its primary antihistaminic effect, research has uncovered additional anti-inflammatory properties of desloratadine that are independent of H1-receptor antagonism. researchgate.netresearchgate.netresearchgate.net In vitro studies have demonstrated its ability to inhibit the release and generation of various inflammatory mediators, including cytokines (like IL-4, IL-6, IL-8, and IL-13) and chemokines from mast cells and basophils. nih.govnih.govelsevier.es Furthermore, it has been shown to downregulate the expression of cell adhesion molecules, which are crucial for the inflammatory cascade. researchgate.netnih.gov

Pharmacokinetically, desloratadine is well-absorbed orally, reaching peak plasma concentrations in about three hours. hres.cadrugbank.com It has a long elimination half-life of approximately 27 hours. drugbank.comfda.gov An important finding is that desloratadine does not readily cross the blood-brain barrier, which explains its non-sedating profile compared to first-generation antihistamines. researchgate.netdrugbank.comwikipedia.org Its metabolism primarily occurs via glucuronidation to 3-hydroxydesloratadine (B129375), which is also an active metabolite. drugbank.comwikipedia.org Notably, a subset of the population are "poor metabolizers" of desloratadine, exhibiting higher plasma concentrations and a longer half-life, though this has not been associated with clinically significant adverse effects. wikipedia.org

Unresolved Questions and Emerging Research Avenues

Despite extensive study, several questions regarding desloratadine hydrochloride remain. The precise mechanisms underlying its anti-inflammatory effects, independent of H1-receptor antagonism, are not fully elucidated and warrant further investigation. Understanding these pathways could open new therapeutic applications for the compound.

The clinical significance of the "poor metabolizer" phenotype, while currently considered benign, requires continued monitoring and research. wikipedia.org Long-term studies could help determine if there are any subtle, chronic effects in this population.

Emerging research is exploring novel applications for desloratadine beyond its traditional use in allergic conditions. Recent studies have investigated its potential as a broad-spectrum antiviral agent, particularly against coronaviruses like SARS-CoV-2. nih.gov In vitro and ex vivo studies have shown that desloratadine can inhibit viral entry into host cells. nih.gov Another promising area is its potential role in cancer therapy. Some retrospective studies suggest that the use of desloratadine and other cationic amphiphilic antihistamines may be associated with improved survival in cancer patients undergoing immunotherapy. mdpi.com These preliminary findings require rigorous investigation through prospective clinical trials.

Potential for Further Preclinical and Mechanistic Investigations

Further preclinical research is crucial to unravel the full therapeutic potential of desloratadine. Detailed mechanistic studies are needed to pinpoint the specific molecular targets and signaling pathways involved in its anti-inflammatory and potential antiviral and anti-cancer effects.

Investigating the structure-activity relationship of desloratadine and its metabolites could lead to the design of new compounds with enhanced or more specific activities. vulcanchem.com For instance, comparing the binding kinetics of desloratadine with its structural analogue, rupatadine (B1662895), at the H1 receptor has provided insights into designing drugs with longer target residence times. acs.org

Further in vitro and in vivo studies are warranted to explore the synergistic effects of desloratadine with other drugs. For example, one study identified a potential synergistic myotoxic effect when desloratadine (as a metabolite of loratadine) is used with simvastatin, suggesting a need for further investigation into drug-drug interactions beyond the well-understood metabolic pathways. nih.gov

Implications for Advanced Drug Design and Development

The study of this compound offers valuable lessons for advanced drug design and development. Its development from loratadine, an active metabolite, exemplifies a successful strategy in drug discovery. umn.edu Understanding the chemical modifications that led to its enhanced potency and favorable safety profile can guide the development of future antihistamines and other receptor antagonists.

The discovery of desloratadine's pleiotropic effects, including its anti-inflammatory and potential antiviral and anticancer activities, highlights the importance of looking beyond the primary mechanism of action of a drug. This encourages a more holistic approach to drug evaluation, potentially uncovering new therapeutic indications for existing medicines (drug repurposing).

The insights gained from studying the structure-activity relationships of desloratadine and its analogues can inform the rational design of new molecules with optimized pharmacokinetic and pharmacodynamic properties. vulcanchem.comacs.org For example, modifications to the core structure could be explored to enhance specific anti-inflammatory or antiviral activities while maintaining a favorable safety profile. The ongoing research into desloratadine and its multifaceted biological activities ensures its continued relevance in the field of pharmacology and drug development. marketresearchintellect.com

Q & A

Q. What are the critical safety precautions for handling desloratadine hydrochloride in laboratory settings?

this compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), severe eye irritation (H319), and respiratory tract irritation (H335). Researchers must:

  • Use personal protective equipment (PPE), including gloves, lab coats, and eye protection .
  • Work in well-ventilated areas or fume hoods to avoid inhalation of dust or aerosols .
  • Store the compound in sealed containers away from light and moisture .
  • Follow OSHA-compliant protocols for spill management and disposal .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze desloratadine in solutions exposed to UV light or heat. Calibration curves are essential for quantification, with precision validated through retention times and peak areas .
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Dual-wavelength methods (e.g., 254 nm and 275 nm) enable simultaneous determination in combination drugs like ambroxol hydrochloride/desloratadine tablets .
  • High-Performance Liquid Chromatography (HPLC): Pharmacopeial standards (USP/NF) require reverse-phase columns (C18) with mobile phases like phosphate buffer-acetonitrile (70:30) for assay and impurity profiling .

Q. How do pharmacopeial monographs (USP/NF) guide quality control testing of desloratadine formulations?

USP standards specify:

  • Assay Limits: 98.0–102.0% purity for desloratadine active pharmaceutical ingredient (API) using titrimetric or chromatographic methods .
  • Impurity Profiling: Related compounds (e.g., 8-chloro-11-(piperidin-4-ylidene) derivatives) must not exceed 0.1% w/w. Testing involves gradient HPLC with UV detection at 230 nm .
  • Dissolution Testing: For orally disintegrating tablets, ≥80% dissolution within 30 minutes using pH 6.8 buffers .

Advanced Research Questions

Q. How can degradation pathways of this compound under stress conditions be systematically characterized?

  • Forced Degradation Studies: Expose desloratadine to heat (80°C), UV light (254 nm), acidic/alkaline hydrolysis, and oxidative conditions (H₂O₂). Monitor degradation products via GC-MS or LC-MS to identify major pathways (e.g., dechlorination or piperidine ring oxidation) .
  • Stability-Indicating Methods: Develop HPLC-DAD methods with resolution ≥2.0 between parent compound and degradation peaks .

Q. What advanced chemometric approaches resolve spectral interferences in desloratadine analysis?

Parallel Factor Analysis (PARAFAC):

  • Decomposes 3D pH-absorbance datasets (wavelength × pH × concentration) to isolate desloratadine’s spectral and pH profiles from excipient interferences in syrup formulations .
  • Simultaneously determines acid dissociation constants (pKa ≈ 4.2 and 9.5) by modeling equilibrium shifts in UV spectra .

Q. How can researchers address discrepancies in preclinical toxicity data for this compound?

  • Dose-Response Analysis: In rat studies, desloratadine at ≥12 mg/kg (65× human exposure) reduced male fertility, while 3 mg/kg (10×) showed no effect. Use AUC-based exposure modeling to extrapolate species-specific toxicity thresholds .
  • Mechanistic Studies: Investigate histamine H1 receptor off-target effects or metabolite (3-hydroxydesloratadine) accumulation in reproductive tissues .

Q. What strategies optimize impurity profiling of this compound during synthesis?

  • Synthetic Byproduct Identification: Monitor intermediates like 8-bromo-6,11-dihydro derivatives using LC-MS/MS. Limit synthesis temperatures to ≤50°C to avoid halogenation side reactions .
  • Purification Techniques: Employ recrystallization with ethanol-water (1:1) to reduce residual piperidine derivatives to <0.05% .

Q. How is desloratadine’s pKa determined experimentally, and why is it critical for formulation design?

  • Potentiometric Titration: Titrate desloratadine in aqueous buffers (pH 2–12) and plot pH vs. conductivity to identify inflection points corresponding to pKa values .
  • Formulation Impact: Knowledge of pKa (4.2 and 9.5) guides selection of buffering agents (e.g., citrate for syrup stability at pH 4.5) and excipient compatibility .

Methodological Notes

  • Data Sources: Peer-reviewed journals, USP/NF monographs, and safety data sheets (SDS) were prioritized .
  • Conflict Resolution: Contradictions in analytical protocols (e.g., GC-MS vs. HPLC) were resolved by cross-referencing pharmacopeial standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.